molecular formula C14H18F3N3O2S B6444431 N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549024-26-0

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444431
CAS No.: 2549024-26-0
M. Wt: 349.37 g/mol
InChI Key: FQNRJPMWYQEHCZ-UHFFFAOYSA-N
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Description

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent. The cyclopropanesulfonamide moiety is then attached through a cyclization reaction, which may involve the use of a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyridine ring or the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfonamide moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and trifluoromethyl iodide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and substituted sulfonamides.

Scientific Research Applications

N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and cyclopropanesulfonamide moieties contribute to the compound’s binding affinity and specificity, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a cyclopropanesulfonamide.

  • **N-{1-[6-(trifluor

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)12-4-1-5-13(18-12)20-8-2-3-10(9-20)19-23(21,22)11-6-7-11/h1,4-5,10-11,19H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNRJPMWYQEHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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